Cas no 82121-08-2 (4-Hydroxy-7-methylquinoline)

4-Hydroxy-7-methylquinoline structure
4-Hydroxy-7-methylquinoline structure
Nome do Produto:4-Hydroxy-7-methylquinoline
N.o CAS:82121-08-2
MF:C10H9NO
MW:159.184562444687
MDL:MFCD24393361
CID:721052
PubChem ID:5744180

4-Hydroxy-7-methylquinoline Propriedades químicas e físicas

Nomes e Identificadores

    • 7-Methoxyquinolin-4(1H)-one
    • 4-Hydroxy-7-Methoxyquinoline
    • 4-HYDROXY-7-METHYLQUINOLINE
    • 4-Quinolinol,7-methyl-
    • 7-methyl-1H-quinolin-4-one
    • 7-methyl-4-Quinolinol
    • 7-methyl-4-hydroxyquinoline
    • 7-Methyl-chinolin-4-ol
    • 7-methylquinolin-4-ol
    • EINECS 300-039-6
    • 7-Methyl-4-quinolinol (ACI)
    • EN300-108879
    • SB67426
    • DTXSID10420891
    • DB-075815
    • MFCD09787874
    • AKOS006282113
    • 82121-08-2
    • NS00064263
    • SCHEMBL2658022
    • 93919-55-2
    • 7-Methylquinolin-4(1H)-one
    • 4-Hydroxy-7-methylquinoline, AldrichCPR
    • SCHEMBL12663392
    • 7-Methyl-4-quinolone
    • CS-0113065
    • SY227472
    • SB67768
    • 4-Hydroxy-7-methylquinoline
    • MDL: MFCD24393361
    • Inchi: 1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
    • Chave InChI: JPVTWKDGBWUNBQ-UHFFFAOYSA-N
    • SMILES: OC1C2C(=CC(C)=CC=2)N=CC=1

Propriedades Computadas

  • Massa Exacta: 159.06800
  • Massa monoisotópica: 159.068
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 222
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 29.1A^2
  • XLogP3: 0.9

Propriedades Experimentais

  • Densidade: 1.15
  • Ponto de ebulição: 286.4 °C at 760 mmHg
  • Ponto de Flash: 129.2 °C
  • PSA: 33.12000
  • LogP: 2.24880

4-Hydroxy-7-methylquinoline Informações de segurança

  • Símbolo: GHS05 GHS07
  • Palavra de Sinal:Danger
  • Declaração de perigo: H302-H318
  • Declaração de Advertência: P280-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-41
  • Instrução de Segurança: 26-39
  • Identificação dos materiais perigosos: Xn

4-Hydroxy-7-methylquinoline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHENG KE LU SI SHENG WU JI SHU
sc-291622A-500 mg
7-Methyl-4-quinolinol,
82121-08-2
500MG
¥1,880.00 2023-07-11
abcr
AB213683-5 g
7-Methyl-4-quinolinol; 95%
82121-08-2
5g
€977.00 2023-05-06
Enamine
EN300-108879-5.0g
7-methylquinolin-4-ol
82121-08-2 95%
5.0g
$576.0 2023-07-06
Enamine
EN300-108879-5g
7-methylquinolin-4-ol
82121-08-2 95%
5g
$576.0 2023-10-27
SHENG KE LU SI SHENG WU JI SHU
sc-291622-250mg
7-Methyl-4-quinolinol,
82121-08-2
250mg
¥1053.00 2023-09-05
1PlusChem
1P005AQW-1g
7-Methylquinolin-4-ol
82121-08-2 95%
1g
$339.00 2025-02-21
Aaron
AR005AZ8-5g
7-Methylquinolin-4-ol
82121-08-2 98%
5g
$680.00 2025-01-22
Aaron
AR005AZ8-10g
7-Methylquinolin-4-ol
82121-08-2 98%
10g
$1159.00 2025-01-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8963-500mg
7-methylquinolin-4-ol
82121-08-2 95%
500mg
¥1238.0 2024-04-17
A2B Chem LLC
AC46408-500mg
4-Hydroxy-7-methylquinoline
82121-08-2 95%
500mg
$156.00 2024-04-19

4-Hydroxy-7-methylquinoline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 115 °C; 115 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
2.1 Solvents: Diphenyl ether ;  45 min, 265 °C
Referência
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

Método de produção 2

Condições de reacção
1.1 Solvents: Diphenyl ether ;  30 min, 265 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 115 °C; 115 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
3.1 Solvents: Diphenyl ether ;  45 min, 265 °C
Referência
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

Método de produção 3

Condições de reacção
1.1 45 min, 110 °C
2.1 Solvents: Diphenyl ether ;  30 min, 265 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 115 °C; 115 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
4.1 Solvents: Diphenyl ether ;  45 min, 265 °C
Referência
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

Método de produção 4

Condições de reacção
1.1 Solvents: Diphenyl ether ;  45 min, 265 °C
Referência
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

Método de produção 5

Condições de reacção
1.1 2 h, 110 °C
1.2 2 h, 100 °C
1.3 Solvents: Diphenyl ether ;  10 min, 240 °C; 5 min, 240 °C
1.4 Catalysts: Palladium chloride Solvents: Water ;  2 min, 50 °C
1.5 Reagents: 1,1,3,3-Tetramethyldisiloxane ;  50 °C
Referência
Enantioselective synthesis of cyclic α-aminoboronates via copper-catalyzed dearomative borylation of 4-quinolinols
Xu, Ming; et al, Chemical Communications (Cambridge, 2022, 58(22), 3677-3680

Método de produção 6

Condições de reacção
1.1 Reagents: Trimethyl orthoformate ;  1 h, reflux; cooled
1.2 Solvents: Dimethylformamide ;  2 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
1.4 Solvents: Diphenyl ether ;  5 min, rt → 300 °C; 300 °C → rt
Referência
Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities
Madrid, Peter B.; Sherrill, John; Liou, Ally P.; Weisman, Jennifer L.; DeRisi, Joseph L.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(4), 1015-1018

4-Hydroxy-7-methylquinoline Raw materials

4-Hydroxy-7-methylquinoline Preparation Products

4-Hydroxy-7-methylquinoline Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:82121-08-2)4-Hydroxy-7-methylquinoline
A840255
Pureza:99%/99%/99%
Quantidade:1g/5g/10g
Preço ($):255.0/751.0/1182.0